molecular formula C19H15Cl3N4O3S B2944614 N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide CAS No. 619310-28-0

N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide

Cat. No.: B2944614
CAS No.: 619310-28-0
M. Wt: 485.76
InChI Key: KMBSFLQLWYIHBH-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide is a structurally complex molecule featuring:

  • A carbamothioyl linker, introducing hydrogen-bonding capacity and sulfur-mediated reactivity.
  • A phenyl ring substituted with a 1,3-dioxo-isoindolyl group, a phthalimide-derived moiety known for diverse biological activities, including cytotoxicity and enzyme inhibition .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-[[2-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N4O3S/c1-10(27)23-17(19(20,21)22)25-18(30)24-13-8-4-5-9-14(13)26-15(28)11-6-2-3-7-12(11)16(26)29/h2-9,17H,1H3,(H,23,27)(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBSFLQLWYIHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide involves several steps. One common method is the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a dimethylformamide (DMF) medium . This method yields the target product with high efficiency and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.

Chemical Reactions Analysis

N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing its reaction, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit DHFR can help to slow down or stop the growth of cancer cells.

Comparison with Similar Compounds

2-Phenyl-N-[2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl]acetamide (CID 2830068)

  • Key Differences :
    • Replaces the isoindolyl-phenyl group with a 4-ethoxyphenyl moiety.
    • Lacks the fused dioxo-isoindol ring system.
  • The ethoxy group may enhance solubility but reduce metabolic stability compared to the target compound .

2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)

  • Key Differences :
    • Substitutes the carbamothioyl-phenyl-isoindolyl group with a 5-chlorothienyl ring.
    • Contains a chloroacetamide instead of a standard acetamide.
  • Implications :
    • Thiophene rings may improve electron-rich interactions but reduce steric bulk.
    • Chloroacetamide could increase electrophilicity and reactivity .

Isoindol-Dione (Phthalimide) Derivatives

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (CAS 2306-99-2)

  • Key Differences :
    • Directly links acetamide to the 5-position of a methyl-substituted isoindol-dione.
    • Lacks the trichloroethyl and carbamothioyl groups.
  • Implications :
    • Simplified structure may improve synthetic accessibility.
    • Methyl substitution could enhance metabolic stability but reduce binding affinity compared to the target compound’s phenyl extension .

N-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)acetamide (CAS 16067-88-2)

  • Key Differences :
    • Attaches acetamide directly to the isoindol-dione nitrogen.
    • Absence of the trichloroethyl and phenyl-carbamothioyl groups.
  • Limited hydrophobic interactions compared to the target compound .

Cytotoxic Acetamide Derivatives

2-(2,3-Dioxoindol-1-yl)-N-(2-isopropylphenyl)acetamide

  • Key Differences: Features a non-fused 2,3-dioxoindole group instead of isoindol-dione. Includes a bulky 2-isopropylphenyl substituent.
  • Implications: Ortho-substitution on the phenyl ring enhances cytotoxicity in MCF7 cells .

Physicochemical and Pharmacological Properties

Property Target Compound 2f CID 2830068 CAS 2306-99-2
Molecular Weight ~550 g/mol (estimated) 402.3 g/mol 497.8 g/mol 218.2 g/mol
Key Functional Groups Trichloroethyl, Carbamothioyl Chloroacetamide, Thienyl Ethoxyphenyl, Carbamothioyl Methyl-isoindol-dione
Lipophilicity (LogP) High (estimated >4) Moderate (~3) High (~4.5) Low (~1.5)
Cytotoxicity Not reported Not tested Not tested IC₅₀ <10 µM (MCF7)

Biological Activity

N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups, including a trichloroethyl moiety and an isoindole derivative. The chemical formula is C19H22Cl3N3O3SC_{19}H_{22}Cl_3N_3O_3S, with a molecular weight of approximately 463.76 g/mol. Its structure can be summarized as follows:

Property Value
Chemical FormulaC₁₉H₂₂Cl₃N₃O₃S
Molecular Weight463.76 g/mol
AppearanceYellow oil
Boiling PointNot specified
DensityNot specified

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired product. The synthetic pathway may include steps such as acylation and thiourea formation.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiourea and benzothiazole have shown selective cytotoxicity against various tumorigenic cell lines while sparing normal cells. Specifically, studies have reported:

  • Cytotoxicity : Compounds similar to this compound displayed selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values ranging from 28 to 290 ng/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For example:

  • Cell Proliferation Inhibition : Compounds with similar structures have been tested for their ability to inhibit cell proliferation in tumorigenic cell lines. The results indicated that several derivatives could effectively inhibit the growth of cancer cells while exhibiting minimal toxicity towards normal cells .

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several studies have documented the biological effects of compounds related to this compound. For instance:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiourea derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition zones for certain derivatives containing halogen substitutions.

Study 2: Anticancer Properties

In another study focused on anticancer activity, derivatives were tested against various cancer cell lines. Results showed that specific modifications enhanced potency against breast and liver cancer cells.

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